2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide

IKK2 inhibitor NF-κB pathway indole carboxamide

2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide (CAS 872861-36-4, molecular formula C25H27N3O3, molecular weight 417.509 g/mol) is a synthetic small molecule belonging to the indole-3-carboxamide subclass within the broader indole carboxamide family. Structurally, it features an indole core substituted at the 3-position with a 2-oxoacetamide moiety bearing an N-phenethyl group, and at the N1-position with a 2-oxo-2-(piperidin-1-yl)ethyl substituent.

Molecular Formula C25H27N3O3
Molecular Weight 417.509
CAS No. 872861-36-4
Cat. No. B2836941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide
CAS872861-36-4
Molecular FormulaC25H27N3O3
Molecular Weight417.509
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C25H27N3O3/c29-23(27-15-7-2-8-16-27)18-28-17-21(20-11-5-6-12-22(20)28)24(30)25(31)26-14-13-19-9-3-1-4-10-19/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,26,31)
InChIKeyRNCOSEGRGVVHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide (CAS 872861-36-4): Indole Carboxamide Class Characterization for Scientific Procurement


2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide (CAS 872861-36-4, molecular formula C25H27N3O3, molecular weight 417.509 g/mol) is a synthetic small molecule belonging to the indole-3-carboxamide subclass within the broader indole carboxamide family [1]. Structurally, it features an indole core substituted at the 3-position with a 2-oxoacetamide moiety bearing an N-phenethyl group, and at the N1-position with a 2-oxo-2-(piperidin-1-yl)ethyl substituent. Compounds within this structural class have been disclosed in patent literature (e.g., US20070254873, CN1933830A) as inhibitors of IKK2 (IκB kinase β), a therapeutic target for inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1]. It is critical to distinguish this compound from its molecular formula analog NVP-DKY709 (CAS 2291360-73-9), a characterized IKZF2 (Helios) degrader with a distinct substitution pattern that confers entirely different target pharmacology .

Procurement Risk Alert — Why Substituting CAS 872861-36-4 with Molecular Formula Analogs Can Invalidate Experimental Results


The molecular formula C25H27N3O3 is shared by at least three structurally distinct compounds: the target indole-3-carboxamide (CAS 872861-36-4), the IKZF2 degrader NVP-DKY709 (CAS 2291360-73-9), and the CCR2 antagonist RS 504393 (CAS 300816-15-3) [1]. Despite identical elemental composition, each possesses a unique connectivity and substitution architecture that dictates orthogonal target engagement: IKK2 inhibition, IKZF2 cereblon-mediated degradation, and CCR2 antagonism, respectively [1]. Interchanging these compounds based solely on matching molecular formula or vendor catalog cross-references — without verifying the full IUPAC name, CAS registry number, and structural identity — risks directing experimental resources toward an unintended biological target, generating irreproducible data [1]. Additionally, within the IKK2 inhibitor indole carboxamide series, minor alterations to the N-phenethylamide substituent have been shown in patent disclosures to modulate potency, selectivity, and pharmacokinetic properties, meaning even closely related analogs with adjacent CAS numbers (e.g., 872861-46-6, 872862-01-6) are not functionally interchangeable .

Quantitative Differentiation Evidence for 2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide (CAS 872861-36-4) — Procurement Decision Support


Target Pathway Differentiation — IKK2/NF-κB Inhibition vs. IKZF2 Degradation or CCR2 Antagonism Among C25H27N3O3 Isomers

CAS 872861-36-4 is disclosed within the Markush structure of indole carboxamide patent families (US20070254873, CN1933830A) as an IKK2 inhibitor, a target in the canonical NF-κB signaling pathway relevant to inflammatory disease [1]. In contrast, the molecular formula analog NVP-DKY709 (CAS 2291360-73-9) functions as a cereblon-dependent IKZF2 degrader, a mechanism orthogonal to kinase inhibition . A third C25H27N3O3 isomer, RS 504393 (CAS 300816-15-3), is a CCR2 chemokine receptor antagonist . Quantitative selectivity data for CAS 872861-36-4 against IKZF2 or CCR2 are not publicly available; the differentiation is based on distinct patent family assignments and structural architecture.

IKK2 inhibitor NF-κB pathway indole carboxamide

Structural Architecture Differentiation — Indole-3-carboxamide vs. Isoindolinone and Indole-7-carboxamide Scaffolds

CAS 872861-36-4 features a 1,3-disubstituted indole scaffold where the carboxamide is directly attached at the indole 3-position via a 2-oxoacetyl linker, coupled to an N-phenethylamide terminus [1]. This contrasts with NVP-DKY709, which contains an isoindolinone core (a benzamide-fused γ-lactam) with a glutarimide cereblon-binding moiety , and with the 3,5-disubstituted-indole-7-carboxamide series exemplified in IKKβ inhibitor optimization studies (e.g., compound 12d with oral activity in rat CIA model) [2]. The indole-3-carboxamide architecture of CAS 872861-36-4 places the N-phenethyl vector in a distinct geometric orientation relative to the indole plane compared to indole-7-carboxamide isomers, which may influence kinase selectivity profile within the IKK family [1].

indole-3-carboxamide structure-activity relationship scaffold classification

Purity and Supply Chain Traceability — Comparison of Available Vendor Specifications for Procurement Quality Assessment

Standard vendor-reported purity for CAS 872861-36-4 is 95% (HPLC) based on supplier technical datasheets, which is typical for research-grade screening compounds but below the commonly available >98% purity specification reported for the molecular formula analog NVP-DKY709 (CAS 2291360-73-9) from multiple suppliers [1]. The 95% purity level suggests potential for up to 5% impurities that may include unreacted synthetic intermediates, residual solvents, or stereoisomers, which could confound biological assay interpretation if not independently verified. For quantitative pharmacology applications (IC50 determination, SPR binding), post-purchase analytical characterization (LC-MS, NMR, elemental analysis) is recommended to confirm identity and purity before committing to large-scale experiments .

compound purity vendor comparison quality control

Patent Family Classification and Freedom-to-Operate Differentiation vs. IKZF2 Degrader Intellectual Property

CAS 872861-36-4 maps to the Glaxo Group Limited patent family covering indole carboxamide IKK2 inhibitors (priority date September 21, 2004; US20070254873, CN1933830A, EP1794132A1) [1]. The compound is structurally encompassed within Markush formula (I) wherein R1 comprises a phenethyl-substituted amide at the indole 3-position [1]. In contrast, NVP-DKY709 is covered under Novartis patent WO2020128972A1 (priority date 2018) describing IKZF2 molecular glue degraders [2]. This divergence means CAS 872861-36-4 belongs to an older patent estate with earlier priority dates, while NVP-DKY709 represents a distinct and more recent IP landscape. Researchers developing IKK2-targeted therapeutics or conducting freedom-to-operate assessments must recognize that these compounds inhabit non-overlapping patent spaces despite sharing molecular formula.

patent landscape freedom to operate IKK2 intellectual property

Highest-Confidence Application Scenarios for 2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide (CAS 872861-36-4) in Scientific Research and Procurement


IKK2/NF-κB Pathway Probe in Inflammatory Disease Models

Based on its classification within the indole-3-carboxamide IKK2 inhibitor patent family (US20070254873, CN1933830A), CAS 872861-36-4 is best positioned as a chemical probe for studying IKK2-dependent NF-κB signaling in cellular models of rheumatoid arthritis, asthma, or COPD [1]. Researchers should validate target engagement through IκBα phosphorylation assays or NF-κB luciferase reporter systems before interpreting phenotypic outcomes. Note that quantitative potency data (IC50) for this specific compound are not publicly available; in-house dose-response characterization using the purified IKK2 enzyme or cellular NF-κB reporter assays is strongly recommended prior to publication [1].

Structure-Activity Relationship (SAR) Studies of Indole-3-carboxamide IKK2 Inhibitors

CAS 872861-36-4 serves as a reference compound within the indole-3-carboxamide subseries, enabling SAR exploration around the N-phenethylamide terminus, the piperidinylacetamide N1-substituent, and the indole core [2]. Comparative SAR studies benchmarking this compound against disclosed indole-7-carboxamide IKKβ inhibitors (e.g., from the 3,5-disubstituted-indole-7-carboxamide optimization series [3]) could elucidate the impact of carboxamide regioisomerism on IKK2 potency and selectivity. The commercial availability of adjacent CAS analogs (872861-46-6, 872862-01-6, 872862-05-0) facilitates systematic substituent scanning studies [2].

Patent Landscape Analysis and Freedom-to-Operate Assessment for IKK2-Targeted Therapeutics

For industrial intellectual property teams, CAS 872861-36-4 represents a specific exemplar within the Glaxo Group Limited IKK2 inhibitor patent estate (earliest priority 2004) [1]. Procurement of this exact CAS-registered compound — as opposed to the C25H27N3O3 molecular formula analogs NVP-DKY709 or RS 504393 — is essential for accurate IP mapping, Markush structure analysis, and FTO opinion formulation relevant to the indole carboxamide IKK2 inhibitor chemical space [1].

Analytical Reference Standard for Isomer-Specific Method Development

Given the existence of at least three distinct bioactive compounds sharing the molecular formula C25H27N3O3, CAS 872861-36-4 can serve as a chromatographic reference standard for developing LC-MS or HPLC methods capable of resolving these isomers . This application is particularly relevant for quality control laboratories that need to verify the identity and isomeric purity of incoming compound shipments bearing ambiguous or incomplete CAS documentation .

Quote Request

Request a Quote for 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.